molecular formula C12H11ClN2O2S2 B11804287 4-(Benzylthio)-5-chloropyridine-3-sulfonamide

4-(Benzylthio)-5-chloropyridine-3-sulfonamide

Cat. No.: B11804287
M. Wt: 314.8 g/mol
InChI Key: IYQDOFXKISCYBC-UHFFFAOYSA-N
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Description

4-(Benzylthio)-5-chloropyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylthio group, a chlorine atom, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of a benzylthio group through nucleophilic substitution. The sulfonamide group is then introduced via sulfonation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylthio)-5-chloropyridine-3-sulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylthio)oxazoles: These compounds share the benzylthio group but differ in the heterocyclic ring structure.

    1,3,4-Thiadiazole Derivatives: These compounds have a similar sulfur-containing group and exhibit comparable biological activities.

Uniqueness

4-(Benzylthio)-5-chloropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C12H11ClN2O2S2

Molecular Weight

314.8 g/mol

IUPAC Name

4-benzylsulfanyl-5-chloropyridine-3-sulfonamide

InChI

InChI=1S/C12H11ClN2O2S2/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17)

InChI Key

IYQDOFXKISCYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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